molecular formula C20H24N4O4S B2703040 TERT-BUTYL 2-[N-(3-METHYLPHENYL)3-METHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-SULFONAMIDO]ACETATE CAS No. 1251604-66-6

TERT-BUTYL 2-[N-(3-METHYLPHENYL)3-METHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-SULFONAMIDO]ACETATE

Cat. No.: B2703040
CAS No.: 1251604-66-6
M. Wt: 416.5
InChI Key: FYXOFCBSDFGTKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TERT-BUTYL 2-[N-(3-METHYLPHENYL)3-METHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-SULFONAMIDO]ACETATE is a complex organic compound that features a tert-butyl ester group, a triazolopyridine moiety, and a sulfonyl aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-{3-methyl[(3-methyl[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]anilino}acetate typically involves multiple steps:

    Formation of the Triazolopyridine Moiety: This step involves the cyclization of appropriate precursors to form the triazolopyridine ring. Common reagents include hydrazine derivatives and pyridine carboxylic acids under acidic or basic conditions.

    Sulfonylation: The triazolopyridine intermediate is then sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine.

    Coupling with Aniline Derivative: The sulfonylated triazolopyridine is coupled with an aniline derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Esterification: Finally, the esterification of the carboxylic acid group with tert-butyl alcohol is carried out using acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the triazolopyridine ring.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-{3-methyl[(3-methyl[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]anilino}acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound in drug discovery programs targeting specific enzymes or receptors.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may exhibit activity against certain diseases or conditions, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-{3-methyl[(3-methyl[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]anilino}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine moiety may bind to active sites, inhibiting enzyme activity or modulating receptor function. The sulfonyl group can enhance binding affinity and specificity, while the ester group may influence the compound’s pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

    TERT-BUTYL 2-[N-(3-METHYLPHENYL)3-METHYL-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-SULFONAMIDO]ACETATE: This compound is unique due to its specific combination of functional groups.

    Tert-butyl 2-{3-methyl[(3-methyl[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]anilino}propanoate: Similar structure but with a propanoate ester instead of an acetate.

    Tert-butyl 2-{3-methyl[(3-methyl[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]anilino}butanoate: Similar structure but with a butanoate ester.

Uniqueness

The uniqueness of tert-butyl 2-{3-methyl[(3-methyl[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]anilino}acetate lies in its specific ester group, which can influence its reactivity, solubility, and biological activity

Properties

IUPAC Name

tert-butyl 2-[3-methyl-N-[(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]anilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S/c1-14-7-6-8-16(11-14)24(13-19(25)28-20(3,4)5)29(26,27)17-9-10-18-22-21-15(2)23(18)12-17/h6-12H,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXOFCBSDFGTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC(=O)OC(C)(C)C)S(=O)(=O)C2=CN3C(=NN=C3C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.